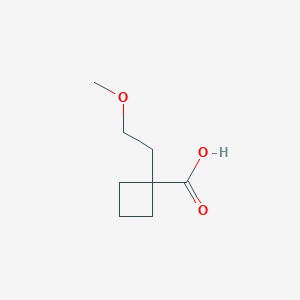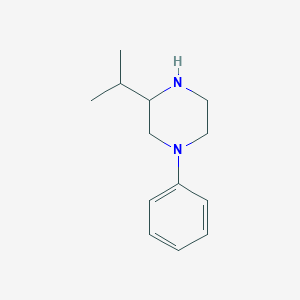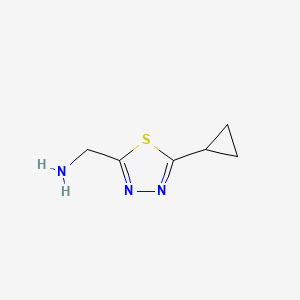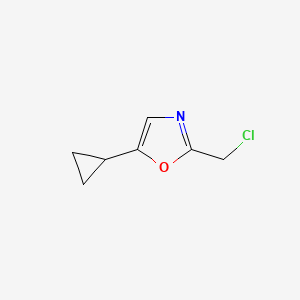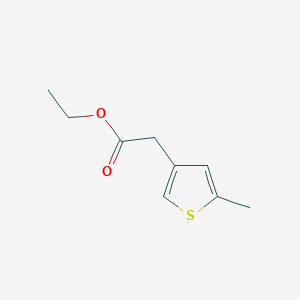![molecular formula C12H15BrN2O B1376818 1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone CAS No. 1316225-89-4](/img/structure/B1376818.png)
1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone
Vue d'ensemble
Description
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone, commonly known as 1-BPEP, is a synthetic organic compound that has been used in a variety of scientific research applications. This compound is a member of the pyridinium family and is composed of a bromine atom, a piperidine ring, and an ethanone group. It has been studied for its potential medicinal applications, as well as its ability to act as an enzyme inhibitor.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches : Some research focuses on the synthesis of compounds related to 1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone using different chemical reactions and conditions. For instance, Govindhan et al. (2017) detailed the synthesis of a similar compound using a click chemistry approach, which included spectroscopic characterization and thermal stability analysis (Govindhan et al., 2017).
Crystal Structure Analysis : The analysis of crystal structures and intermolecular interactions is another area of interest. Studies like that of Balderson et al. (2007) have analyzed hydrogen-bonding patterns in compounds related to 1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone (Balderson et al., 2007).
Biological Activities
Antibacterial Activity : Several studies have been conducted to evaluate the antibacterial properties of compounds similar to 1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone. For example, Merugu et al. (2010) synthesized compounds with piperidine nuclei and assessed their antibacterial activity (Merugu et al., 2010).
Antimicrobial Activity : The antimicrobial potential of such compounds has also been a focus. Bhasker et al. (2018) synthesized novel derivatives and tested them for antimicrobial activity, providing insights into potential medical applications (Bhasker et al., 2018).
Antileukemic Activity : Studies like that of Vinaya et al. (2012) have explored the antileukemic properties of piperidin-1-yl ethanone derivatives, contributing to potential cancer treatment research (Vinaya et al., 2012).
Wound-Healing Potential : The wound-healing capabilities of related compounds have been investigated. For example, Vinaya et al. (2009) evaluated the in vivo wound-healing potential of certain derivatives, showing significant effects (Vinaya et al., 2009).
Orientations Futures
Given the limited information available on “1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone”, future research could focus on its synthesis, characterization, and potential applications. Piperidones and their derivatives are of significant interest due to their unique biochemical properties and potential applications in various fields .
Propriétés
IUPAC Name |
1-[3-(6-bromopyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-4-10(8-15)11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCOSMYJQSPRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



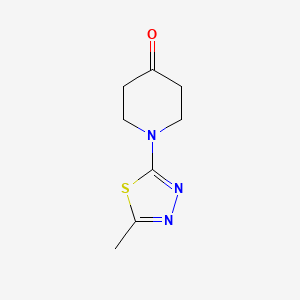
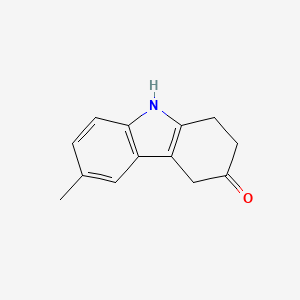
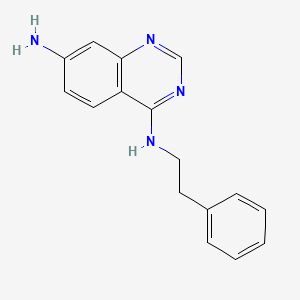
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
